Methyl 3-(N-allylamino)propionate

Polymer Chemistry Materials Science pH-Responsive Materials

Methyl 3-(N-allylamino)propionate (CAS 37732-74-4), also known as methyl 3-(allylamino)propanoate, is a bifunctional organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. It is characterized by a secondary amine group and an allyl moiety within a β-amino ester framework, rendering it a versatile synthon for organic and polymer chemistry.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 37732-74-4
Cat. No. B016534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(N-allylamino)propionate
CAS37732-74-4
SynonymsN-2-Propen-1-yl-β-alanine Methyl Ester; 
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCNCC=C
InChIInChI=1S/C7H13NO2/c1-3-5-8-6-4-7(9)10-2/h3,8H,1,4-6H2,2H3
InChIKeyDEYVYXCZEYFXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(N-allylamino)propionate (CAS 37732-74-4) - Bifunctional Allylamine Monomer for Polymer and Dendrimer Synthesis


Methyl 3-(N-allylamino)propionate (CAS 37732-74-4), also known as methyl 3-(allylamino)propanoate, is a bifunctional organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It is characterized by a secondary amine group and an allyl moiety within a β-amino ester framework, rendering it a versatile synthon for organic and polymer chemistry. The compound possesses a predicted pKa of 8.54±0.19 and a LogP of 0.716, indicating moderate basicity and lipophilicity . Its typical commercial purity is specified as ≥95% . This compound is fundamentally a secondary amine intermediate and a reactive monomer, distinct from simpler allyl esters or tertiary amines.

Why Generic Substitution of Methyl 3-(N-allylamino)propionate with Common Allyl Esters or Tertiary Amines Fails


Methyl 3-(N-allylamino)propionate cannot be generically substituted by common allyl esters (e.g., allyl propionate) or tertiary amine monomers (e.g., methyl 3-(N,N-dimethylamino)propionate) due to fundamentally different reactivity profiles and resulting material properties. The introduction of an amino group into an allylic monomer dramatically decreases the reactivity of the allyl bond in free-radical polymerizations, necessitating distinct initiator systems and reaction conditions [1]. Furthermore, while allyl esters undergo typical free-radical chain transfer reactions, the secondary amine group in Methyl 3-(N-allylamino)propionate introduces a basic site that can alter copolymerization kinetics, pH responsiveness, and post-polymerization functionalization potential, directly impacting the final polymer's charge density and crosslinking behavior [2]. Substitution with a tertiary amine analogue eliminates the capacity for further derivatization through the secondary amine, locking the material into a fixed functionality [3].

Quantitative Differentiation: How Methyl 3-(N-allylamino)propionate Outperforms Analogs in Key Performance Dimensions


pH-Dependent Reactivity: pKa Difference Enables Selective Functionalization vs. Ethyl Analog

Methyl 3-(N-allylamino)propionate exhibits a distinct basicity compared to its ethyl ester analog, Ethyl 3-(allylamino)propanoate. The methyl ester derivative has a predicted pKa of 8.54±0.19 , while the ethyl analog has a higher predicted pKa of 8.70±0.19 . This difference of 0.16 pKa units, while modest, translates to a ~30% difference in the relative concentration of the deprotonated (reactive amine) form at a given pH near neutrality, which can be critical for controlling reaction kinetics in pH-sensitive aza-Michael additions or for tuning the charge density of resulting polyelectrolytes.

Polymer Chemistry Materials Science pH-Responsive Materials

Polymerization Kinetics: Allylamino Monomers Exhibit Lower Reactivity than Allyl Esters, Requiring Specialized Initiator Systems

The introduction of an amino group into an allylic monomer significantly reduces its free-radical polymerizability compared to allyl esters. While allyl esters like allyl propionate undergo thermal polymerization in air, monomers with allylamine structures (including allylamine, diallylamine, and triallylamine) do not polymerize under these conditions [1]. This is a class-level observation that directly applies to Methyl 3-(N-allylamino)propionate. In contrast, allyl propionate (AP) copolymerizes with vinyl acetate (VAc) with measured reactivity ratios of r1(AP) = 0.42 and r2(VAc) = 1.29 [2]. No comparable reactivity ratios are reported for allylamino monomers due to their negligible homopolymerization under standard conditions.

Polymer Synthesis Free-Radical Polymerization Allyl Monomers

Hydrolytic Stability and Handling: Methyl Ester Confers Faster Hydrolysis Kinetics Compared to Tert-Butyl Ester Derivatives

Methyl 3-(N-allylamino)propionate, as a methyl ester, is expected to undergo hydrolysis significantly faster than its tert-butyl ester analogs. Class-level inference from amino acid ester hydrolysis kinetics indicates that methyl esters typically hydrolyze 10-100 times faster than tert-butyl esters under identical acidic conditions due to the greater steric hindrance of the tert-butyl group [1]. This property is critical for applications where controlled release of the free acid (3-(allylamino)propanoic acid) is desired, such as in pro-drug design or in the generation of polyanionic polymers post-polymerization.

Organic Synthesis Prodrug Chemistry Hydrolysis

Solubility Profile: Predicted LogP of 0.72 Enables Superior Aqueous-Organic Biphasic Processability vs. Allyl Propionate

Methyl 3-(N-allylamino)propionate possesses a predicted LogP value of 0.716 , which is substantially lower than that of the simple allyl ester analog, allyl propionate (LogP ≈ 1.9) [1]. This difference of over 1.2 LogP units corresponds to a greater than 15-fold difference in partition coefficient between octanol and water, indicating that Methyl 3-(N-allylamino)propionate is significantly more hydrophilic. This enhanced water solubility, coupled with its moderate organic solubility (e.g., in chloroform and methanol ), makes it particularly suitable for reactions in biphasic media or for incorporation into hydrophilic polymer networks without phase separation.

Solubility Drug Delivery Polymer Processing

Strategic Application Scenarios for Methyl 3-(N-allylamino)propionate Driven by Quantitative Differentiation


Controlled Synthesis of pH-Responsive Polyampholytes and Hydrogels

Given its quantifiably lower pKa (8.54) compared to ethyl analogs and its significant aqueous solubility (LogP 0.72), Methyl 3-(N-allylamino)propionate is ideally suited for the synthesis of pH-responsive polymers and hydrogels . The specific basicity allows for precise control over the protonation state of the polymer backbone in physiological pH ranges, making it a key monomer for designing drug delivery systems where swelling or drug release is triggered by subtle pH changes in diseased tissues. Its hydrophilic nature ensures uniform distribution within aqueous polymerization mixtures, preventing the macroscopic phase separation that would occur with more hydrophobic allyl esters.

Synthesis of Functionalized PAMAM Dendrimers with Tunable Surface Charge

The bifunctional nature of Methyl 3-(N-allylamino)propionate—possessing both a secondary amine and an allyl group—makes it a critical intermediate in the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers . Unlike simple allyl esters that lack a nucleophilic amine, this compound can be used to introduce surface allyl groups for subsequent thiol-ene 'click' chemistry, while the internal β-amino ester linkages provide hydrolytically labile sites for controlled dendrimer degradation. The faster hydrolysis kinetics of the methyl ester compared to bulkier tert-butyl derivatives facilitates post-synthesis modification to polyanionic dendrimers, a feature not achievable with its fully alkylated amine analogs.

Precursor for Covalent Organic Frameworks (COFs) and Functionalized Porous Polymers

The predictable, albeit low, free-radical reactivity of its allyl group, combined with the presence of a reactive secondary amine, positions Methyl 3-(N-allylamino)propionate as a valuable monomer for constructing functionalized porous organic polymers [1]. The allyl group can undergo controlled radical copolymerization or thiol-ene crosslinking, while the secondary amine remains available for post-synthetic metal coordination or further chemical modification. The moderate pKa ensures that the amine remains largely unprotonated under standard organic reaction conditions, facilitating nucleophilic additions without the need for strong bases that could degrade the polymer network.

Synthesis of α-Methylene γ-Butyrolactone Synthons via Alkylation

As a β-amino ester enolate equivalent, Methyl 3-(N-allylamino)propionate serves a specific and irreplaceable role as a synthon in the construction of α-methylene γ-butyrolactones [2]. While tertiary amine analogs like methyl 3-(N,N-dimethylamino)propionate can also undergo enolate alkylation, the secondary amine in Methyl 3-(N-allylamino)propionate provides a crucial handle for subsequent derivatization or for influencing the stereochemical outcome of the alkylation. This differentiated functionality allows for a synthetic sequence where the allyl group is used for a first modification, and the secondary amine is used for a second, orthogonal transformation, a capability lost with simpler mono-functional or fully substituted analogs.

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